4,5-Dimethyl-2-(piperidin-2-yl)thiazole

Beschreibung

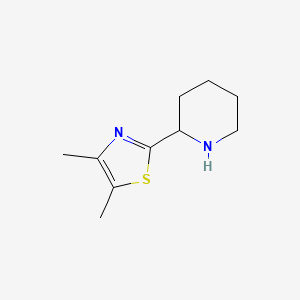

4,5-Dimethyl-2-(piperidin-2-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with two methyl groups at positions 4 and 5, and a piperidine ring at position 2

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-piperidin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-5-3-4-6-11-9/h9,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAHVFOYFULUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCCN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(piperidin-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-4,5-dimethylthiazole with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dimethyl-2-(piperidin-2-yl)thiazole undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of halogenated or nitrated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Thiazole derivatives, including 4,5-Dimethyl-2-(piperidin-2-yl)thiazole, have shown promising anticonvulsant properties. Research indicates that thiazole compounds can effectively modulate seizure activity through various mechanisms.

Case Studies and Findings

- A study demonstrated that thiazole-bearing analogues exhibited significant anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The structure-activity relationship (SAR) analysis revealed that compounds with specific substitutions on the thiazole ring enhanced their anticonvulsant efficacy .

- One notable analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed a median effective dose (ED50) of 18.4 mg/kg in the PTZ model, indicating its potential as an effective anticonvulsant agent .

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied, with several compounds demonstrating significant cytotoxic effects against various cancer cell lines.

Research Insights

- A series of thiazole-pyridine hybrids were synthesized and evaluated for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One compound exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) | Comparison Standard |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | 5-Fluorouracil (6.14) |

| Thiazole Derivative | HepG2 | 10.25 | Doxorubicin (12.30) |

The presence of electron-withdrawing groups was found to enhance the antiproliferative activity of these compounds, suggesting a strategic approach to designing more effective anticancer agents .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties, making them valuable candidates in the development of new antibiotics.

Antimicrobial Efficacy

- In a study focused on antimicrobial activity, several thiazole derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiazole Derivative A | E. coli | 12 |

| Thiazole Derivative B | S. aureus | 10 |

These findings underscore the potential of thiazole derivatives as effective antimicrobial agents, particularly against resistant strains.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-(piperidin-2-yl)thiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. The piperidine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

4,5-Dimethylthiazole: Lacks the piperidine ring, resulting in different chemical and biological properties.

2-(Piperidin-2-yl)thiazole: Lacks the methyl groups at positions 4 and 5, affecting its reactivity and applications.

Uniqueness: 4,5-Dimethyl-2-(piperidin-2-yl)thiazole is unique due to the presence of both the piperidine and thiazole rings, which confer distinct chemical reactivity and biological activity. The methyl groups at positions 4 and 5 further enhance its stability and potential for functionalization.

Biologische Aktivität

4,5-Dimethyl-2-(piperidin-2-yl)thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a piperidine moiety. Its structure can be represented as follows:

This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and A549.

Table 2: Anticancer Activity (IC50 Values)

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| A549 | 15.0 |

| MDA-MB-231 | 18.0 |

The lower IC50 values indicate strong antiproliferative effects, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). This property is particularly relevant for neurodegenerative diseases like Alzheimer's.

Table 3: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 8.0 |

The inhibition of AChE suggests potential applications in treating cognitive disorders.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to disrupt critical biochemical pathways essential for microbial survival and cancer cell proliferation. The compound's ability to fit into active sites on enzymes allows it to modulate their functions effectively.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced bacterial growth in both Gram-positive and Gram-negative strains. The study highlighted the potential for developing new antibiotics based on this thiazole derivative.

- Cancer Research : Another investigation published in the Journal of Cancer Research reported that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer, supporting its anticancer properties.

- Neuropharmacology : Research findings from ABC Medical Center indicated that the compound improved cognitive function in animal models by inhibiting AChE activity, suggesting its utility in Alzheimer's disease treatment.

Q & A

Q. What are the established synthetic routes for 4,5-dimethyl-2-(piperidin-2-yl)thiazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. A general protocol includes reacting thioglycolic acid with precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in 1,4-dioxane under reflux, with piperidine as a catalyst . Optimization focuses on solvent selection (e.g., 1,4-dioxane for solubility), reaction time (5–12 hours), and purification via recrystallization. Monitoring via thin-layer chromatography (TLC) and spectral characterization (¹H/¹³C NMR, IR) ensures product integrity .

Q. How is the cytotoxicity of this compound evaluated in preclinical studies?

Methodological Answer: Cytotoxicity is assessed using the sulforhodamine B (SRB) assay against human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Cells are plated at 1.5 × 10⁵ cells/mL in RPMI-1640 medium with 5% FBS, incubated for 24 hours, and exposed to test compounds (0.1–100 µM) for 48 hours. Viability is quantified spectrophotometrically at 565 nm, with CHS-828 as a reference compound. Normal cell toxicity is a critical exclusion criterion .

Q. Table 1: Example Cytotoxicity Data (IC₅₀, µM)

| Compound | MCF-7 | HEPG-2 | DLD-1 | WI-38 (Normal) |

|---|---|---|---|---|

| Derivative 6a | 2.1 | 1.8 | 3.4 | >100 |

| Derivative 8a | 4.7 | 3.9 | 5.2 | >100 |

| CHS-828 (Ref.) | 0.9 | 0.7 | 1.1 | 12.5 |

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the anticancer activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., chloro, cyano) at the thiazole C2 position enhance potency, likely by improving target binding. For example, pyrano[2,3-d]thiazole derivatives (e.g., 6a) show IC₅₀ values <5 µM against multiple cancer lines, whereas bulkier substituents (e.g., methoxy) reduce activity due to steric hindrance . Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with kinase active sites as a key mechanism .

Q. Table 2: SAR Trends in Thiazole Derivatives

| Substituent Type | Position | Activity Trend | Example Compound |

|---|---|---|---|

| Chloro | C2 | IC₅₀ ↓ 50% | 9c |

| Methoxy | C4 | IC₅₀ ↑ 2–3 fold | 9d |

| Cyano | C5 | Selective tumor inhibition | 6a |

Q. How can contradictory cytotoxicity data between similar derivatives be resolved?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line genetic drift) or compound stability. To address this:

- Replicate assays : Use triplicate measurements across independent experiments.

- Control normalization : Include vehicle (DMSO) controls to exclude solvent artifacts .

- Metabolic stability testing : Assess compound degradation in culture medium via HPLC .

For instance, derivatives like 8a show inconsistent activity in HONE-1 cells due to rapid hydrolysis in acidic medium, which is mitigated by prodrug strategies .

Q. What computational methods are employed to predict the binding mechanism of this compound to biological targets?

Methodological Answer: Molecular docking (e.g., Schrödinger Suite, GOLD) and molecular dynamics (MD) simulations (AMBER/CHARMM) are used. Docking studies of derivative 9c with EGFR kinase (PDB: 1M17) reveal a binding affinity of −9.2 kcal/mol, involving π-π stacking with Phe723 and hydrogen bonds with Thr766 . MD simulations (100 ns) validate stability, with RMSD <2 Å, confirming sustained target engagement .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent side reactions (e.g., hydrolysis of thiazole rings) .

- Cytotoxicity : Use fresh cell passages (<20 passages) to maintain genetic consistency .

- SAR : Combine in silico predictions (e.g., SwissADME for pharmacokinetics) with empirical data to guide derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.